Dodecanamide, 3-oxo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanamide, 3-oxo-, can be synthesized through various synthetic routes. One common method involves the reaction of dodecanoic acid with an amine, followed by oxidation to introduce the oxo group. The reaction conditions typically involve the use of solvents such as chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of dodecanamide, 3-oxo-, often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, 3-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted amides .
Scientific Research Applications
Dodecanamide, 3-oxo-, has several scientific research applications:
Mechanism of Action
The mechanism of action of dodecanamide, 3-oxo-, involves its interaction with specific molecular targets and pathways. It inhibits quorum sensing by interfering with the signaling pathways of bacteria, thereby preventing biofilm formation and reducing bacterial virulence. The compound binds to quorum sensing receptors, blocking the activation of genes responsible for virulence factor production .
Comparison with Similar Compounds
Similar Compounds
N-3-oxo-dodecanoyl-L-homoserine lactone: Another quorum sensing inhibitor with a similar structure and function.
3-oxo-N-(2-oxocyclohexyl)dodecanamide: A compound with similar inhibitory effects on quorum sensing pathways.
Uniqueness
Dodecanamide, 3-oxo-, is unique due to its specific inhibitory effects on the lasI and rhlI reporters, making it particularly effective in reducing biofilm formation and bacterial virulence.
Properties
CAS No. |
252361-34-5 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-oxododecanamide |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-11(14)10-12(13)15/h2-10H2,1H3,(H2,13,15) |
InChI Key |
FZJHPORKYNLZAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)N |
Origin of Product |
United States |
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